N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide
Overview
Description
N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diethylamino group attached to a propyl chain, which is further connected to a benzamide structure with a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-4-nitrobenzoic acid and 3-(diethylamino)propylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 3-methyl-4-nitrobenzoic acid is activated using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester intermediate.
Amide Formation: The activated ester reacts with 3-(diethylamino)propylamine to form the desired amide bond, yielding this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Reduction: The major product is N-[3-(diethylamino)propyl]-3-methyl-4-aminobenzamide.
Substitution: The products depend on the nucleophile used; for example, using an alkyl halide can yield a quaternary ammonium salt.
Scientific Research Applications
N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s functional groups make it suitable for incorporation into polymers and other materials with specific properties, such as pH sensitivity and thermal responsiveness
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The diethylamino group can enhance the compound’s ability to interact with biological membranes and proteins, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: Similar in structure but with a methacrylamide group instead of a benzamide group.
3-(diethylamino)propylamine: Lacks the benzamide and nitro groups, making it less complex.
N-[3-(dimethylamino)propyl]-N-ethylcarbodiimide: Used as a coupling reagent in peptide synthesis.
Uniqueness
N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide is unique due to the combination of its diethylamino, nitro, and benzamide groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-4-17(5-2)10-6-9-16-15(19)13-7-8-14(18(20)21)12(3)11-13/h7-8,11H,4-6,9-10H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWJWEWZEKEIBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366741 | |
Record name | ST50687377 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5649-79-6 | |
Record name | ST50687377 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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